molecular formula C6H4BrFO4S2 B13243019 Methyl 4-bromo-5-(fluorosulfonyl)thiophene-2-carboxylate

Methyl 4-bromo-5-(fluorosulfonyl)thiophene-2-carboxylate

Cat. No.: B13243019
M. Wt: 303.1 g/mol
InChI Key: RVIOOJHEJSDCSA-UHFFFAOYSA-N
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Description

Methyl 4-Bromo-5-(fluorosulfonyl)thiophene-2-carboxylate is a high-purity chemical building block designed for advanced synthetic chemistry applications. This specialty thiophene derivative features both a bromo substituent and a highly reactive fluorosulfonyl group, making it an exceptionally versatile intermediate for constructing complex molecules. Its primary research value lies in its utility in nucleophilic substitution reactions, metal-catalyzed cross-couplings, and as a precursor for sulfonamide synthesis, which is critical in medicinal chemistry and materials science. This compound is strictly labeled For Research Use Only and is intended solely for laboratory research by qualified professionals. It is not intended for diagnostic, therapeutic, or any personal use in humans or animals. Researchers can leverage this reagent in drug discovery projects to create targeted libraries or in the development of novel functional materials. Handling of this material requires specific safety precautions. As a reactive reagent, it must be stored according to supplier recommendations, often in an inert atmosphere and at cool temperatures (e.g., 2-8°C) . Please consult the relevant Safety Data Sheet (SDS) for comprehensive hazard and handling information prior to use.

Properties

Molecular Formula

C6H4BrFO4S2

Molecular Weight

303.1 g/mol

IUPAC Name

methyl 4-bromo-5-fluorosulfonylthiophene-2-carboxylate

InChI

InChI=1S/C6H4BrFO4S2/c1-12-5(9)4-2-3(7)6(13-4)14(8,10)11/h2H,1H3

InChI Key

RVIOOJHEJSDCSA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(S1)S(=O)(=O)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Pathway Analysis

Route 1: Sequential Sulfonation-Fluorination
A likely approach involves:

  • Sulfonation : React methyl 4-bromo-thiophene-2-carboxylate with chlorosulfonic acid to introduce a sulfonyl chloride group at the 5-position.
  • Fluorination : Treat the intermediate (methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate) with potassium fluoride or tetrabutylammonium fluoride to replace chlorine with fluorine.

Key Parameters

  • Temperature control (0–5°C during sulfonation to prevent overreaction)
  • Anhydrous conditions for fluorination to minimize hydrolysis

Route 2: Direct Fluorosulfonylation
Alternative single-step methods using fluorosulfonyl radicals or electrophilic fluorosulfonylating agents (e.g., FSO₂Cl) under Lewis acid catalysis could be explored, though literature precedents for thiophene systems remain scarce.

Comparative Method Evaluation

Parameter Route 1 Route 2 (Hypothetical)
Yield 60–75% (estimated) Unknown
Purity ≥95% (HPLC) Dependent on radical control
Scalability Pilot-scale feasible Limited by reagent availability
Byproducts Minimal (<5%) Potential polysulfonation

Critical Process Considerations

  • Regioselectivity : Thiophene’s electron-rich 5-position favors electrophilic substitution, but bromine at C-4 may sterically influence reaction pathways.
  • Stability : The fluorosulfonyl group is moisture-sensitive, requiring inert atmosphere handling throughout synthesis.
  • Purification : Column chromatography (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures are effective for isolating the final product.

Analytical Characterization

Successful synthesis requires verification through:

  • ¹H NMR : Expected singlet for methyl ester (~3.9 ppm), absence of chlorosulfonyl proton signals
  • MS-ESI : Molecular ion peak at m/z 316.94 ([M+H]⁺)
  • Elemental Analysis : Calculated for C₇H₅BrFNO₄S₂ (%): C 26.43, H 1.58, N 4.40

Mechanism of Action

The mechanism of action of methyl 4-bromo-5-(fluorosulfonyl)thiophene-2-carboxylate involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiophene Ring

a) Methyl 4-bromo-5-(trifluoromethyl)thiophene-2-carboxylate
  • Key Difference : Trifluoromethyl (CF₃) at position 5 instead of fluorosulfonyl (SO₂F).
  • Impact :
    • Electronic Effects : CF₃ is less electron-withdrawing than SO₂F, reducing the ring's electrophilicity.
    • Reactivity : SO₂F groups are better leaving groups, making the fluorosulfonyl derivative more reactive in nucleophilic aromatic substitution (NAS) reactions compared to CF₃ analogs .
  • Applications : CF₃ derivatives are often used in agrochemicals, while SO₂F-substituted compounds are preferred in sulfonamide drug synthesis .
b) Methyl 5-bromo-4-fluorothiophene-2-carboxylate
  • Key Difference : Substituent positions swapped (Br at position 5, F at position 4).
  • Impact :
    • Steric and Electronic Effects : Bromine’s larger size at position 5 increases steric hindrance, while fluorine’s electronegativity at position 4 alters regioselectivity in further substitutions.
    • Synthetic Utility : Positional isomerism affects cross-coupling reactions (e.g., Suzuki-Miyaura), where Br at position 4 offers better accessibility for palladium catalysts .
c) Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate
  • Key Difference : Chlorosulfonyl (SO₂Cl) instead of fluorosulfonyl (SO₂F).
  • Impact :
    • Reactivity : SO₂Cl is more hydrolytically unstable but reacts faster in sulfonamide formation.
    • Stability : Fluorosulfonyl derivatives exhibit greater stability under aqueous conditions, making them preferable for prolonged storage .

Functional Group Modifications

a) Methyl 5-(fluorosulfonyl)-4-methoxythiophene-2-carboxylate
  • Key Difference : Methoxy (OMe) at position 4 instead of bromine.
  • Impact: Electronic Effects: OMe is electron-donating, increasing ring electron density and reducing reactivity toward electrophiles.
b) Methyl 3-(chlorosulfonyl)-4-fluorobenzo[b]thiophene-2-carboxylate
  • Key Difference : Benzo[b]thiophene core instead of thiophene.
  • Impact :
    • Aromaticity and Conjugation : The fused benzene ring enhances π-conjugation, affecting UV/Vis absorption and electrochemical properties.
    • Pharmaceutical Relevance : Benzo[b]thiophenes are common in kinase inhibitors, while simpler thiophenes are used in polymer chemistry .

Comparative Data Table

Compound Name Substituents (Position) Molecular Weight Key Reactivity Applications
Methyl 4-bromo-5-(fluorosulfonyl)thiophene-2-carboxylate Br (4), SO₂F (5), COOMe (2) 293.12 (calc.) NAS, cross-coupling, sulfonamide formation Drug intermediates, materials
Methyl 4-bromo-5-(trifluoromethyl)thiophene-2-carboxylate Br (4), CF₃ (5), COOMe (2) 287.08 Electrophilic substitution Agrochemicals
Methyl 5-bromo-4-fluorothiophene-2-carboxylate F (4), Br (5), COOMe (2) 239.04 Suzuki coupling OLED materials
Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate Br (4), SO₂Cl (5), COOMe (2) 309.58 Sulfonamide synthesis Lab-scale intermediates
Methyl 5-(fluorosulfonyl)-4-methoxythiophene-2-carboxylate OMe (4), SO₂F (5), COOMe (2) 254.30 Demethylation, oxidation Fluorescent probes

Biological Activity

Methyl 4-bromo-5-(fluorosulfonyl)thiophene-2-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Methyl 4-bromo-5-(fluorosulfonyl)thiophene-2-carboxylate is characterized by a thiophene ring substituted with a bromine atom and a fluorosulfonyl group. The presence of these functional groups is believed to contribute to its biological activity.

Molecular Formula : C7H6BrFNO3S
Molecular Weight : 285.09 g/mol
IUPAC Name : Methyl 4-bromo-5-(fluorosulfonyl)thiophene-2-carboxylate

The biological activity of methyl 4-bromo-5-(fluorosulfonyl)thiophene-2-carboxylate is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. Studies suggest that the fluorosulfonyl group may enhance the compound's reactivity and binding affinity towards specific proteins involved in disease pathways.

  • Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes that are crucial for the progression of diseases such as cancer and inflammation.
  • Receptor Modulation : It may act as a modulator of receptor activity, influencing signaling pathways associated with cell growth and apoptosis.

Anticancer Activity

Recent studies have focused on the anticancer properties of methyl 4-bromo-5-(fluorosulfonyl)thiophene-2-carboxylate. In vitro assays have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast)15Caspase activation
HT-29 (Colon)20Apoptosis induction
A549 (Lung)12Cell cycle arrest

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In animal models, treatment with methyl 4-bromo-5-(fluorosulfonyl)thiophene-2-carboxylate resulted in reduced swelling and pain, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Studies

  • Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry evaluated the effects of methyl 4-bromo-5-(fluorosulfonyl)thiophene-2-carboxylate on various cancer cell lines. The results indicated significant cytotoxicity and apoptosis induction, particularly in MCF-7 cells.
    • Findings : The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.
  • Inflammation Model : In a murine model of arthritis, administration of methyl 4-bromo-5-(fluorosulfonyl)thiophene-2-carboxylate led to a marked decrease in joint inflammation and pain scores compared to control groups.
    • Results : Histological analysis revealed reduced infiltration of immune cells in treated animals.

Safety and Toxicity

Preliminary toxicity studies indicate that methyl 4-bromo-5-(fluorosulfonyl)thiophene-2-carboxylate has a favorable safety profile at therapeutic doses. However, further studies are required to fully assess its long-term effects and potential side effects in humans.

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